An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile
An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile
CAS Number: 356783-28-3
This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (B1662787). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and role in antiviral therapy.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 3,6-Difluoropyrazine-2-carbonitrile.
| Property | Value | Reference |
| Molecular Formula | C₅HF₂N₃ | [1] |
| Molecular Weight | 141.08 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 56-57 °C | [2] |
| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [1] |
| Density | 1.47 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMF and DMSO | [2][3] |
| ¹H NMR | δ (ppm) | |
| Data not explicitly available in searched literature. | ||
| ¹³C NMR | δ (ppm) | |
| Data not explicitly available in searched literature. | ||
| IR (cm⁻¹) | Characteristic peaks expected for C≡N (nitrile) and C-F bonds. | |
| Specific data not available in searched literature. | ||
| Mass Spectrum | m/z | |
| Molecular ion peak expected at [M]+ ≈ 141.01. | ||
| Fragmentation pattern not detailed in searched literature. |
Synthesis and Experimental Protocols
3,6-Difluoropyrazine-2-carbonitrile is primarily synthesized from 3,6-Dichloropyrazine-2-carbonitrile (B1371311) via a halogen exchange (HALEX) reaction. It is a crucial precursor for the synthesis of Favipiravir.
Experimental Protocol 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
This protocol is based on the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (B91410) (KF), dried
-
Tetrabutylammonium (B224687) Bromide (TBAB) or other phase transfer catalyst
-
Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent), dried potassium fluoride (3 equivalents), and a catalytic amount of tetrabutylammonium bromide.[2]
-
Add anhydrous dimethyl sulfoxide to the flask.[2]
-
Heat the reaction mixture to 55-60°C and stir for approximately 3-12 hours, monitoring the reaction progress by TLC or LC-MS.[2][3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.[2][3]
-
Extract the aqueous layer three times with ethyl acetate.[2][3]
-
Combine the organic layers and wash twice with a saturated brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,6-Difluoropyrazine-2-carbonitrile as a solid.[2][3]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol 2: Synthesis of Favipiravir from 3,6-Difluoropyrazine-2-carbonitrile
This protocol outlines the conversion of 3,6-Difluoropyrazine-2-carbonitrile to Favipiravir through hydroxylation and subsequent hydrolysis of the nitrile group.
Materials:
-
3,6-Difluoropyrazine-2-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dissolve 3,6-Difluoropyrazine-2-carbonitrile in an appropriate solvent such as aqueous sodium hydroxide.
-
The subsequent steps involve the selective hydrolysis of one of the fluorine atoms to a hydroxyl group and the hydrolysis of the nitrile group to a carboxamide. A detailed procedure involves treating the difluoro intermediate with a base to yield a salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[4]
-
This intermediate is then subjected to hydrolysis, for example, using hydrogen peroxide in a basic solution, to convert the nitrile to the amide.[4]
-
Finally, acidification with an acid like HCl precipitates the final product, Favipiravir.[4]
Role in Drug Development and Signaling Pathways
3,6-Difluoropyrazine-2-carbonitrile is a pivotal intermediate in the production of Favipiravir, a broad-spectrum antiviral drug effective against various RNA viruses, including influenza and SARS-CoV-2.[4][5] Favipiravir is a prodrug that, once inside host cells, is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[5][6]
The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[5][6] By mimicking purine (B94841) nucleosides, Favipiravir-RTP is incorporated into the growing viral RNA strand, leading to either chain termination or lethal mutagenesis, which results in non-viable viral progeny.[4] This mechanism is distinct from many other antiviral agents that target viral entry or release.[4]
Mandatory Visualizations
Caption: Synthetic route to Favipiravir via 3,6-Difluoropyrazine-2-carbonitrile.
Caption: Inhibition of viral RNA replication by the active form of Favipiravir.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022009036A1 - Synthesis of favipiravir - Google Patents [patents.google.com]
